molecular formula C17H17NS B074679 Damotepine CAS No. 1469-07-4

Damotepine

Cat. No.: B074679
CAS No.: 1469-07-4
M. Wt: 267.4 g/mol
InChI Key: BRCYAOFSVFIBPV-UHFFFAOYSA-N
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Description

Damotepine is a derivative of thiepin, structurally related to doxepin. It was discovered by the Swiss pharmaceutical company Geigy A.G. and was evaluated in clinical trials for the treatment of anxiety in the early 1970s . The compound is known chemically as N,N-dimethyldibenzo(b,f)thiepin-10-methylamine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Damotepine involves several steps, starting from the basic thiepin structure. The key steps include:

    Formation of the Thiepin Ring: The initial step involves the formation of the dibenzo(b,f)thiepin ring system. This can be achieved through a cyclization reaction involving appropriate precursors.

    Methylation: The next step involves the methylation of the thiepin ring to introduce the methylamine group at the 10th position.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale cyclization reactions to form the thiepin ring.

    Purification: Multiple stages of purification to ensure the compound meets pharmaceutical standards.

    Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Damotepine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the thiepin ring or the methylamine group.

    Substitution: Various substitution reactions can be performed on the aromatic rings or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different pharmacological properties.

Scientific Research Applications

    Chemistry: Used as a model compound in studies of thiepin derivatives.

    Biology: Investigated for its effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Evaluated for its potential use in treating anxiety and other psychiatric disorders.

    Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of Damotepine involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin and norepinephrine receptors, modulating their activity to exert anxiolytic effects. The exact molecular pathways involve the inhibition of neurotransmitter reuptake, leading to increased levels of these neurotransmitters in the synaptic cleft.

Comparison with Similar Compounds

Damotepine is structurally and functionally similar to other thiepin derivatives, such as doxepin. it has unique properties that distinguish it from these compounds:

    Doxepin: Both compounds share a similar thiepin structure, but this compound has different substituents that may alter its pharmacological profile.

    Amitriptyline: Another tricyclic compound with similar therapeutic uses but different chemical structure.

    Imipramine: Shares some pharmacological effects with this compound but differs in its chemical structure and specific receptor interactions.

This compound’s unique combination of structural features and pharmacological effects makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-benzo[b][1]benzothiepin-5-yl-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NS/c1-18(2)12-14-11-13-7-3-5-9-16(13)19-17-10-6-4-8-15(14)17/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCYAOFSVFIBPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23247-39-4 (hydrochloride)
Record name Damotepine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001469074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10163539
Record name Damotepine [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1469-07-4
Record name Damotepine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001469074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Damotepine [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAMOTEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V9VL751XU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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